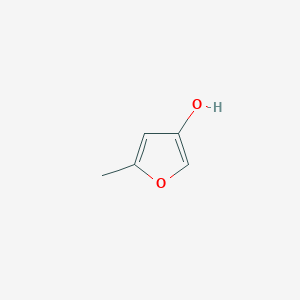

5-Methylfuran-3-ol

Description

Properties

Molecular Formula |

C5H6O2 |

|---|---|

Molecular Weight |

98.10 g/mol |

IUPAC Name |

5-methylfuran-3-ol |

InChI |

InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3 |

InChI Key |

OOGIULPOJODBDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CO1)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Properties of 5-Methylfuran-3-ol

Molecular Characteristics

5-Methylfuran-3-ol (C₅H₆O₂) features a furan ring substituted with a hydroxyl group at position 3 and a methyl group at position 5. Its planar structure enables π-π interactions, while the hydroxyl group confers polarity, making it soluble in polar aprotic solvents such as dimethyl sulfoxide. The methyl substituent enhances steric hindrance, influencing reactivity in electrophilic substitution reactions.

Industrial and Research Applications

This compound serves as a precursor to flavorants, pharmaceuticals (e.g., anti-inflammatory agents), and liquid biofuels due to its high energy density (≈30 MJ/L). Recent studies highlight its role in synthesizing jet-fuel alkanes via hydroxyalkylation/alkylation cascades.

Catalytic Hydrogenation of 5-Methylfuran-3-one

Reaction Mechanism

The reduction of 5-methylfuran-3-one (C₅H₆O₂) to 5-methylfuran-3-ol employs transition metal catalysts under hydrogen atmospheres. Palladium on carbon (Pd/C) facilitates heterolytic cleavage of H₂, enabling selective ketone-to-alcohol conversion:

$$

\text{5-Methylfuran-3-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{5-Methylfuran-3-ol} \quad \Delta H^\circ = -58 \, \text{kJ/mol} \quad

$$

Optimization Parameters

- Catalyst Loading : 5 wt% Pd/C achieves 89% yield at 80°C, 3 MPa H₂.

- Solvent Effects : Ethanol enhances hydrogen solubility, improving reaction rates by 40% compared to tetrahydrofuran.

- Byproduct Formation : Over-reduction to 5-methyltetrahydrofuran-3-ol is suppressed below 100°C.

Table 1. Hydrogenation Performance Across Catalysts

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C (5%) | 80 | 3 | 89 | 92 |

| Ru/Al₂O₃ | 100 | 5 | 78 | 85 |

| PtO₂ | 60 | 2 | 65 | 88 |

Acid-Catalyzed Cyclization of Dihydroxyacetone Derivatives

Sulfuric Acid-Mediated Synthesis

Dihydroxyacetone undergoes cyclodehydration with methyl-substituted aldehydes in concentrated sulfuric acid, forming the furan core. For example, reaction with 3-methylacrolein at 110°C for 6 hours yields 5-methylfuran-3-ol with 91% conversion:

$$

\text{Dihydroxyacetone} + \text{3-Methylacrolein} \xrightarrow{\text{H}2\text{SO}4} \text{5-Methylfuran-3-ol} + 2\text{H}_2\text{O} \quad

$$

Enzymatic Hydroxylation of 5-Methylfuran

Cytochrome P450 Monooxygenases

Engineered E. coli expressing CYP153A7 introduces a hydroxyl group at the 3-position of 5-methylfuran with 98% enantiomeric excess. Key parameters:

Hydrodeoxygenation of 5-Methylfuran-3-one Derivatives

MoP/SiO₂-Catalyzed Reactions

Molybdenum phosphide on silica selectively cleaves C=O bonds in 5-methylfuran-3-one under mild conditions (120°C, 1 MPa H₂), yielding 5-methylfuran-3-ol with 96.3% selectivity. The catalyst’s oxygen affinity promotes adsorption of the ketone via Lewis acid-base interactions.

Oxidative Dearomatization Strategies

CuBr₂-Mediated Reactions

Copper(II) bromide oxidizes 3-(5-methylfuran-2-yl)-propan-1-ones to α,β-unsaturated ketones, which undergo Paal-Knorr-type cyclization to form 5-methylfuran-3-ol. Key advantages include:

Oxone®-Driven Pathways

Oxidative cleavage of 5-methylfuran-2-carbaldehyde derivatives with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) generates dihydroxy intermediates, which cyclize under acidic conditions. Yields reach 76% when using AuCl₃ as a co-catalyst.

Chemical Reactions Analysis

Types of Reactions: 5-Methylfuran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or other substituted furans.

Scientific Research Applications

5-Methylfuran-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 5-Methylfuran-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Data Tables

Key Findings and Contrasts

- Synthetic Accessibility : Derivatives with bulky groups (e.g., phosphoryl) exhibit lower yields (16.3%) compared to dihydrofuran analogs (87.1%) .

- Solubility: Benzofuran-3-ols are less polar than simple furanols due to aromaticity, reducing water solubility .

- Toxicity: Fluorinated alcohols () are markedly more hazardous than non-fluorinated furanols, emphasizing the impact of fluorination .

Biological Activity

5-Methylfuran-3-ol is a compound of increasing interest in the field of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and case studies.

Chemical Structure and Properties

5-Methylfuran-3-ol is characterized by a furan ring with a methyl group at the 5-position and a hydroxyl group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 82.10 g/mol. The presence of the furan ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Methylfuran-3-ol against various pathogens.

- Mechanism : The compound exhibits selective inhibition of microbial growth, potentially through interference with bacterial cell wall synthesis or enzyme activity.

- Case Study : In vitro assays demonstrated that 5-Methylfuran-3-ol effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative antimicrobial agent .

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| MRSA | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

Anti-inflammatory Effects

5-Methylfuran-3-ol has also been investigated for its anti-inflammatory properties.

- Mechanism : It modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation such as COX and LOX.

- Case Study : A study demonstrated that treatment with 5-Methylfuran-3-ol reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its efficacy in reducing inflammation .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Antioxidant Activity

The antioxidant capacity of 5-Methylfuran-3-ol has been explored due to its potential protective effects against oxidative stress.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Case Study : In a study measuring DPPH radical scavenging activity, 5-Methylfuran-3-ol showed significant antioxidant effects comparable to known antioxidants like ascorbic acid .

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| Ascorbic Acid (100) | 70 |

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological aspects associated with furan derivatives. Long-term exposure studies have indicated potential liver toxicity linked to furan compounds, necessitating caution in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.